molecular formula C13H17BrN2O2 B1610022 tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 335030-38-1

tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No. B1610022
M. Wt: 313.19 g/mol
InChI Key: MAQRNFMOCRQXAB-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals.

Scientific Research Applications

Synthesis and Catalytic Applications

A New Family of Ru Complexes for Water Oxidation : Research demonstrates the synthesis of dinuclear complexes using bridging ligands related to naphthyridine derivatives. These complexes exhibit significant catalytic activity for water oxidation, a process crucial for sustainable energy production. The study highlights the potential of naphthyridine derivatives in designing catalysts for environmental and energy applications (Zong & Thummel, 2005).

Fluorescence Sensing and Chiral Recognition

Enantioselective Fluorescence Sensing of Chiral Alpha-Amino Alcohols : A compound synthesized from tert-butylaniline, closely related to the tert-butyl group in the molecule of interest, forms a highly fluorescent scandium complex. This complex is used for enantioselective sensing of chiral amino alcohols, showcasing the utility of such compounds in analytical chemistry for detecting and quantifying enantiomeric excess in samples (Liu, Pestano, & Wolf, 2008).

Organic Synthesis and Chemical Properties

Synthesis, Characterization, Thermal, X-ray, and DFT Analyses : The synthesis and detailed characterization of compounds incorporating tert-butyl and naphthyridine units, similar to tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, reveal intricate molecular structures stabilized by intramolecular hydrogen bonding. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Çolak et al., 2021).

Antibacterial Activity

Fluoronaphthyridines and Quinolones as Antibacterial Agents : Research into the antibacterial activities of fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, which share structural similarities with the compound of interest, demonstrates the potential of naphthyridine derivatives in developing new antibacterial agents. Such compounds have been evaluated for their efficacy in vitro and in vivo, indicating the broad applicability of naphthyridine derivatives in medicinal chemistry (Bouzard et al., 1989).

properties

IUPAC Name

tert-butyl 6-bromo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-4-5-9-7-10(14)8-15-11(9)16/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQRNFMOCRQXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474234
Record name tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

CAS RN

335030-38-1
Record name tert-Butyl 6-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-1,8-naphthyridine (1.37 g, 5.85 mmole) in CH2Cl2 (30 mL) was added glacial HOAc (3.4 mL, 58.5 mmole) and NBS (1.09 g, 6.14 mmole). After 72 hr the mixture was washed with 2.0 M NaOF, H2O, and brine. The mixture was dried (MgSO4), filtered, and concentrated under reduced pressure to give the title compound (1.79 g, 98%) which was sufficiently pure for use in the next step: 1H NMR (400 MHz, CDCl3) δ 8.35 (s, 1 H), 7.51 (s, 1 H), 3.77 (m, 2 H), 2.75 (t, J=6.5 Hz, 2 H), 1.93 (m, 2 H), 1.54 (s, 9 H).
Quantity
1.37 g
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reactant
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3.4 mL
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1.09 g
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Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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